- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)
92616-49-4 structure
4-Bromonaphthalene-1-carbonitrile Properties
Names and Identifiers
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- 4-bromonaphthalene-1-carbonitrile
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- 4-Bromonaphthalene-1-carbonitrile
- DB-083896
- MFCD17012445
- 92616-49-4
- +Expand
-
- MFCD17012445
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- N#CC1C2C(=CC=CC=2)C(Br)=CC=1
Computed Properties
- 230.96836g/mol
- 0
- 1
- 0
- 230.96836g/mol
- 13
- 230
- 0
- 0
- 0
- 0
- 0
- 1
- 3.6
- 23.8
4-Bromonaphthalene-1-carbonitrile Price
4-Bromonaphthalene-1-carbonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
Reference
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
Reference
- Oligo(naphthylene-ethynylene) molecular rodsEuropean Journal of Organic Chemistry, 2013, 2013(14), 2813-2822,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Reference
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagentsEuropean Journal of Organic Chemistry, 2014, 2014(19), 4115-4122,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
Reference
- Process for preparation of halogenated arylcarbonitrile, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
Reference
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of VerinuradOrganic Process Research & Development, 2022, 26(3), 936-948,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
Reference
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthaleneCollection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
Reference
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 17 h, reflux
Reference
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridinesBioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Reference
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Reference
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of GoutMedicinal Chemistry (Sharjah, 2017, 13(3), 260-281,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
Reference
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
Reference
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitorsYouji Huaxue, 2017, 37(9), 2303-2314,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
Reference
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinuradTetrahedron Letters, 2020, 61(10),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
Reference
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfidesTetrahedron, 1990, 46(6), 2205-12,
Synthetic Circuit 17
Reaction Conditions
Reference
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Reference
- Study on synthesis process of RDEA3170Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184,
4-Bromonaphthalene-1-carbonitrile Raw materials
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- Borate(1-),tetrafluoro-
- 4-bromonaphthalene-1-carboxylic acid
- 1-Amino-4-bromonaphthalene
- 4-Bromo-1-napthaldehyde
- 4-aminonaphthalene-1-carbonitrile
- 1-Bromo-4-methylnaphthalene
- 1-Bromo-4-(bromomethyl)naphthalene
- 1,4-Dibromonaphthalene
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:92616-49-4)
XU NV SHI
15221998634
1986399151@qq.com
4-Bromonaphthalene-1-carbonitrile Related Literature
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
99%
100g
275.0